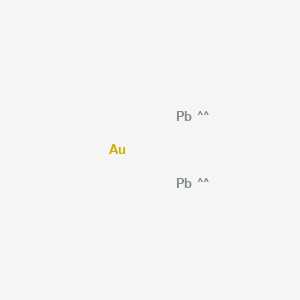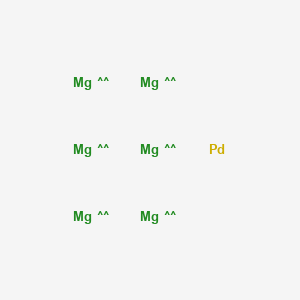
Magnesium--palladium (6/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–palladium (6/1) is a compound consisting of magnesium and palladium in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including hydrogen storage, catalysis, and materials science. Magnesium is known for its lightweight and high strength, while palladium is renowned for its catalytic properties and ability to absorb hydrogen.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of magnesium–palladium (6/1) can be achieved through several methods. One common approach is mechanical ball milling, where magnesium and palladium powders are mixed and milled together under an inert atmosphere to prevent oxidation. This method ensures a homogeneous mixture and fine particle size, which is crucial for the compound’s performance .
Industrial Production Methods: In industrial settings, the production of magnesium–palladium (6/1) often involves high-energy ball milling combined with plasma-assisted techniques. These methods enhance the reactivity and uniformity of the compound, making it suitable for large-scale applications .
化学反应分析
Types of Reactions: Magnesium–palladium (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with hydrogen to form magnesium hydride and palladium hydride, which are essential for hydrogen storage applications .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen to form magnesium oxide and palladium oxide.
Reduction: Can be reduced using hydrogen gas to form hydrides.
Substitution: Reacts with halogens to form magnesium halides and palladium halides.
Major Products:
- Magnesium oxide (MgO)
- Palladium oxide (PdO)
- Magnesium hydride (MgH2)
- Palladium hydride (PdH2)
- Magnesium halides (e.g., MgCl2)
- Palladium halides (e.g., PdCl2)
科学研究应用
Magnesium–palladium (6/1) has a wide range of applications in scientific research:
Chemistry:
Hydrogen Storage: The compound’s ability to absorb and release hydrogen efficiently makes it a promising material for hydrogen storage systems.
Biology and Medicine:
Antimicrobial Activity: Palladium nanoparticles have shown effectiveness against various bacteria, making magnesium–palladium (6/1) a potential candidate for antimicrobial applications.
Cancer Treatment: Palladium-based compounds are being explored for their anticancer properties.
Industry:
作用机制
The mechanism by which magnesium–palladium (6/1) exerts its effects is primarily through its ability to absorb and release hydrogen. Palladium acts as a catalyst, facilitating the dissociation of hydrogen molecules into atoms, which are then absorbed by magnesium to form magnesium hydride. This process is reversible, allowing the compound to release hydrogen when needed .
Molecular Targets and Pathways:
Hydrogen Absorption: Palladium’s surface facilitates the dissociation of hydrogen molecules.
Hydride Formation: Magnesium absorbs hydrogen atoms to form magnesium hydride
相似化合物的比较
Magnesium Hydride (MgH2): Used for hydrogen storage but lacks the catalytic properties of palladium.
Palladium Hydride (PdH2): Excellent hydrogen storage material but heavier than magnesium.
Magnesium–nickel (6/1): Another hydrogen storage compound but with different catalytic properties.
Uniqueness: Magnesium–palladium (6/1) combines the lightweight and high hydrogen storage capacity of magnesium with the catalytic properties of palladium, making it a unique and versatile compound for various applications .
属性
CAS 编号 |
12631-87-7 |
|---|---|
分子式 |
Mg6Pd |
分子量 |
252.25 g/mol |
InChI |
InChI=1S/6Mg.Pd |
InChI 键 |
LECOJQLRVJXKBT-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


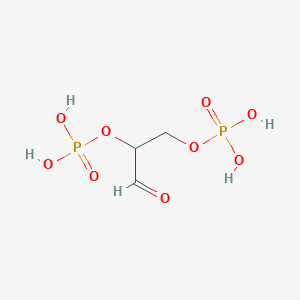

![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
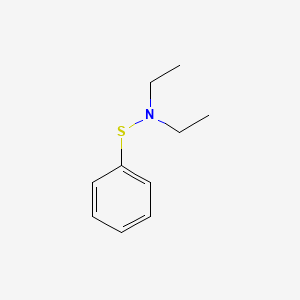
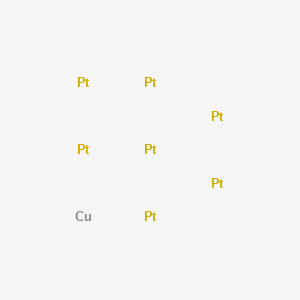
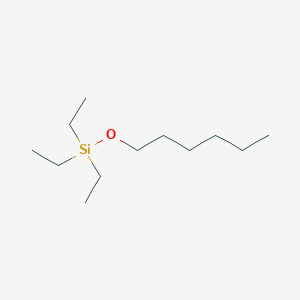
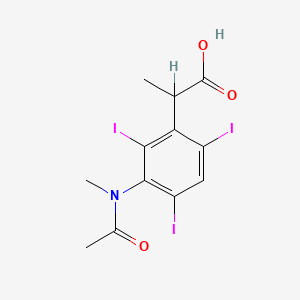
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
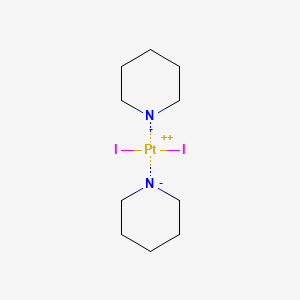
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
